Phenyl (2,3-difluorophenyl)carbamate
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Overview
Description
Phenyl (2,3-difluorophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and materials science. The compound features a phenyl group and a 2,3-difluorophenyl group attached to a carbamate moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl (2,3-difluorophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2,3-difluoroaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2,3-Difluoroaniline+Phenyl chloroformate→Phenyl (2,3-difluorophenyl)carbamate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Phenyl (2,3-difluorophenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the carbamate can hydrolyze to produce 2,3-difluoroaniline and phenol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or 2,3-difluorophenyl rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Hydrolysis: 2,3-Difluoroaniline and phenol.
Oxidation: Quinones.
Substitution: Various substituted phenyl or 2,3-difluorophenyl derivatives.
Scientific Research Applications
Phenyl (2,3-difluorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of phenyl (2,3-difluorophenyl)carbamate depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The presence of the 2,3-difluorophenyl group can enhance its binding affinity and specificity towards certain molecular targets, leading to desired biological effects.
Comparison with Similar Compounds
Phenyl (2,3-difluorophenyl)carbamate can be compared with other carbamates and fluorinated aromatic compounds:
Phenyl carbamate: Lacks the fluorine atoms, which may result in different chemical reactivity and biological activity.
2,3-Difluorophenyl carbamate: Similar structure but may have different physical properties and reactivity due to the absence of the phenyl group.
Fluorinated carbamates: Other fluorinated carbamates may exhibit similar properties but differ in their specific applications and effectiveness.
Conclusion
This compound is a versatile compound with unique chemical properties and a wide range of applications in various fields
Properties
IUPAC Name |
phenyl N-(2,3-difluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c14-10-7-4-8-11(12(10)15)16-13(17)18-9-5-2-1-3-6-9/h1-8H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQLHKACGXJMRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=C(C(=CC=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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